O-Methyl-L-tyrosine

Catalog No.
S1768860
CAS No.
6230-11-1
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyl-L-tyrosine

CAS Number

6230-11-1

Product Name

O-Methyl-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

GEYBMYRBIABFTA-VIFPVBQESA-N

SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

4-methoxyphenylalanine, O-methyltyrosine, O-methyltyrosine, (DL)-isomer, O-methyltyrosine, (L)-isomer, O-methyltyrosine, hydrochloride, O-methyltyrosine, hydrochloride, (D)-isomer, O-methyltyrosine, hydrochloride, (L)-isomer

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Protein and Peptide Synthesis

One primary application of OMT lies in its use as a building block in the synthesis of modified proteins and peptides. Due to the presence of the methyl group, OMT can influence the protein's structure and function. Researchers can incorporate OMT into specific positions within a peptide sequence to study its impact on:

  • Protein folding and stability
  • Enzyme activity
  • Protein-protein interactions

This ability to manipulate protein properties makes OMT a valuable tool for understanding fundamental biological processes and developing novel therapeutic agents.

Neurotransmitter Research

OMT also plays a role in research related to neurotransmitters. L-tyrosine is a precursor to several crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. Studies suggest that OMT might influence the metabolism and activity of these neurotransmitters, potentially impacting:

  • Learning and memory
  • Mood regulation
  • Neurodegenerative disorders
Origin and Significance

OMT is not found naturally in significant quantities but can be synthesized from L-tyrosine []. While its biological function in organisms remains unclear, it serves as a valuable research tool due to its structural similarity to L-tyrosine. This similarity allows OMT to probe various biological processes where L-tyrosine is involved, such as protein synthesis and neurotransmission [].


Molecular Structure Analysis

OMT shares the core structure of L-tyrosine, with a central carbon chain bonded to an amino group (NH2), a carboxyl group (COOH), and a side chain. However, in OMT, an additional methyl group (CH3) is attached to the benzene ring on the ortho (o-) position relative to the amino group []. This seemingly minor modification alters the chemical properties of OMT compared to L-tyrosine.

Key Features:

  • The presence of the methyl group disrupts the hydrogen bonding potential of the phenolic hydroxyl group (OH) present in L-tyrosine's side chain []. This can affect protein interactions and enzyme activity.
  • The methyl group can also introduce steric hindrance, slightly altering how OMT interacts with other molecules compared to L-tyrosine [].

Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing OMT, commonly involving methylation of L-tyrosine using various reagents [].

(Example) Reaction using diazomethane (CH2N2):

L-tyrosine + CH2N2 -> OMT + N2

Decomposition
Other Reactions

Due to its structural similarity to L-tyrosine, OMT can participate in various reactions typical of amino acids, such as peptide bond formation and reactions with enzymes involved in amino acid metabolism. However, the presence of the methyl group might influence the reaction rates and specificities compared to L-tyrosine [].


Physical And Chemical Properties Analysis

  • Appearance: White to light beige powder [, ].
  • Melting point: No data readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Very soluble in water [].
  • Stability: Heat sensitive []. Stable under recommended storage conditions. Keep away from strong oxidizing agents [].

As mentioned earlier, OMT's biological function is not fully understood. However, its role lies in mimicking L-tyrosine in specific biological processes. For instance, incorporating OMT into peptides can help researchers study how the methylation of tyrosine residues affects protein function []. Additionally, OMT's interaction with enzymes that utilize L-tyrosine as a substrate can provide insights into enzyme mechanisms.

  • OMT should be handled with gloves and proper personal protective equipment to avoid skin and eye contact [].
  • Avoid inhalation of dust particles.
  • OMT is likely combustible. Standard laboratory fire safety practices should be followed.

XLogP3

-1.1

UNII

SCX8EOU7CO

Other CAS

6230-11-1

Wikipedia

O-methyl-L-tyrosine

Dates

Modify: 2023-08-15

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